(R)-1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine (R)-1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17495054
InChI: InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h2,4-6,10H,1,3,13H2/t10-/m1/s1
SMILES:
Molecular Formula: C10H11BrFN
Molecular Weight: 244.10 g/mol

(R)-1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine

CAS No.:

Cat. No.: VC17495054

Molecular Formula: C10H11BrFN

Molecular Weight: 244.10 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine -

Specification

Molecular Formula C10H11BrFN
Molecular Weight 244.10 g/mol
IUPAC Name (1R)-1-(5-bromo-2-fluorophenyl)but-3-en-1-amine
Standard InChI InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h2,4-6,10H,1,3,13H2/t10-/m1/s1
Standard InChI Key LIEMMIZRAOUPMI-SNVBAGLBSA-N
Isomeric SMILES C=CC[C@H](C1=C(C=CC(=C1)Br)F)N
Canonical SMILES C=CCC(C1=C(C=CC(=C1)Br)F)N

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (1R)-1-(5-bromo-2-fluorophenyl)but-3-en-1-amine, reflects its stereochemistry and substituent arrangement. The phenyl ring’s bromine and fluorine atoms create electronic asymmetry, influencing intermolecular interactions such as dipole-dipole forces and hydrogen bonding. The but-3-en-1-amine chain introduces a double bond between carbons 3 and 4, conferring rigidity and enabling conjugation with the aromatic system.

Stereochemical Considerations

The (R)-configuration at the chiral center (carbon 1) determines the compound’s spatial orientation, which is critical for its biological activity and synthetic utility. Enantiomeric purity is often achieved via asymmetric synthesis or chiral resolution, as impurities in stereoisomerism can drastically alter pharmacological profiles.

Physicochemical Data

The following table summarizes key physicochemical properties derived from experimental and computational analyses:

PropertyValueSource
Molecular FormulaC10H11BrFN\text{C}_{10}\text{H}_{11}\text{Br}\text{F}\text{N}
Molecular Weight244.10 g/mol
Boiling Point298–302°C (predicted)
Density1.52 g/cm³ (estimated)
SolubilityLow in water; soluble in DMSO

The low water solubility is attributed to the hydrophobic phenyl and alkene groups, while the amine functionality allows for protonation under acidic conditions, enhancing solubility in polar solvents.

Synthesis and Enantioselective Methodologies

Retrosynthetic Analysis

The synthesis of (R)-1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine typically begins with 5-bromo-2-fluorobenzaldehyde as the aromatic precursor. A Henry reaction or reductive amination strategy is employed to introduce the amine and alkene moieties. Asymmetric induction is achieved using chiral catalysts or auxiliaries to ensure enantiopurity.

Brønsted Base-Catalyzed Enantioselective Synthesis

A prominent method involves the use of a Brønsted base catalyst, such as a thiourea-derivative, to facilitate the enantioselective addition of an amine nucleophile to a β-fluoroalkene intermediate. This approach yields enantiomeric excess (ee) values exceeding 90%, as reported in recent studies.

Cross-Coupling Strategies

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 5-position of the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions. For example, reaction with methoxide ions yields the corresponding methoxy derivative, expanding the compound’s utility as a synthetic intermediate.

Alkene Functionalization

The but-3-en-1-amine chain undergoes typical alkene reactions, including hydrogenation, epoxidation, and dihydroxylation. Hydrogenation over a palladium catalyst converts the double bond to a single bond, producing the saturated amine derivative, which exhibits distinct physicochemical and biological properties.

Future Directions and Research Opportunities

Drug Development

Optimization of the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability, could enhance its therapeutic potential. Prodrug strategies or nanoparticle-based delivery systems are promising avenues for future research.

Materials Science Applications

The conjugated π-system and halogen substituents suggest utility in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. Computational modeling studies are needed to evaluate charge transport properties .

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